1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-methyl-1-(4-methylsulfanylbutan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S/c1-9(5-8-15-4)12(2)10(13)11-6-7-14-3/h9H,5-8H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWBDSSCTNRKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)N(C)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385442-80-7 | |
| Record name | 1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea typically involves the reaction of 2-methoxyethylamine with 1-methyl-4-methylsulfanylbutan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-[2-(Benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea (CAS 1007818-44-1)
- Substituents :
- Nitrogen 1: 2-(Benzylsulfanyl)ethyl (aromatic thioether).
- Nitrogen 2: 2-Methylcyclohexyl (alicyclic group).
- Molecular Formula : C₁₇H₂₆N₂OS.
- Molecular Weight : 306.47 g/mol.
- Key Differences :
N,N'-[2-(Benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea
- Substituents :
- Nitrogen 1: 2-(Benzenesulfonyloxy)phenyl (aromatic sulfonate ester).
- Nitrogen 2: 3-(p-Methoxybenzenesulfonyloxy)phenyl (polar sulfonate with methoxy).
- The aromatic backbone may facilitate π-π stacking interactions, unlike the aliphatic chains in the target compound .
Physicochemical and Commercial Properties
Key Observations:
Lipophilicity :
- The target compound’s aliphatic thioether and methoxyethyl groups likely confer moderate lipophilicity, intermediate between the highly aromatic 1-[2-(benzylsulfanyl)ethyl] analog and the polar sulfonate derivatives .
Synthetic Accessibility: The higher price of the target compound (€717.00/50 mg) compared to other building blocks (e.g., Ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate at €590.00/50 mg) may reflect challenges in introducing branched thioether and ether groups .
Stability :
- Thioether-containing compounds (e.g., target compound and 1-[2-(benzylsulfanyl)ethyl] analog) are generally more oxidation-prone than sulfonate esters, which could limit their utility in oxidative environments .
Q & A
Q. How can researchers optimize the synthetic route for 1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea to improve yield and purity?
- Methodological Answer : The synthesis of urea derivatives typically involves multi-step reactions. For example, cyclization reactions under dehydrating conditions (e.g., using POCl₃ or thionyl chloride) and coupling of amine precursors with isocyanates are common steps . Key optimization strategies include:
- Temperature control : Maintaining 0–5°C during exothermic coupling reactions to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity for intermediates like 4-(methylsulfanyl)butan-2-amine.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity.
Example yield data from analogous compounds:
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Cyclization | 65–75 | 85–90 | POCl₃, 80°C, 6h |
| Urea formation | 50–60 | >95 | RT, 24h |
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR : ¹H/¹³C NMR confirms regiochemistry of the urea moiety and methoxyethyl/methylsulfanyl groups. For example, urea NH protons appear as broad singlets at δ 5.5–6.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₁H₂₃N₂O₂S: 271.1452).
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98% for pharmacological studies) .
Q. What are the critical physicochemical properties influencing its stability in experimental settings?
- Methodological Answer : Key properties include:
- Hydrolytic stability : Urea bonds are prone to hydrolysis under acidic/basic conditions. Stability assays (pH 2–9 buffers, 37°C) determine degradation kinetics .
- Lipophilicity : LogP values (calculated: ~2.1) predict membrane permeability. Experimental LogP can be measured via shake-flask (octanol/water partition) .
- Thermal stability : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., 150–160°C) and decomposition thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays?
- Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Dose-response normalization : Compare EC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity).
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Compound integrity checks : Pre-/post-assay HPLC analysis confirms stability under assay conditions (e.g., DMSO stock oxidation) .
Example data reconciliation framework:
| Assay Type | EC₅₀ (µM) | Target | Notes |
|---|---|---|---|
| Kinase X inhibition | 0.8 ± 0.2 | Direct | SPR confirmed |
| Cell viability | 25 ± 5 | Off-target | Check metabolite interference |
Q. What computational approaches are recommended for elucidating structure-activity relationships (SAR) with this compound?
- Methodological Answer : Advanced SAR studies combine:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., hydrogen bonding with methoxyethyl groups) .
- MD simulations : GROMACS simulations (100 ns) assess binding stability in solvated systems .
- QSAR models : CoMFA/CoMSIA correlates substituent effects (e.g., methylsulfanyl chain length) with activity .
Example SAR findings from analogous ureas:
| Substituent | Activity (IC₅₀, nM) | Notes |
|---|---|---|
| Methylsulfanyl (C4) | 120 | Optimal chain length |
| Methoxyethyl (C2) | 85 | Enhanced solubility |
Q. How should researchers design experiments to evaluate metabolic stability and metabolite identification?
- Methodological Answer : Use a tiered approach:
Microsomal stability : Incubate with liver microsomes (human/rat), measure parent compound depletion (t₁/₂) .
CYP inhibition screening : Fluorescent probes assess CYP3A4/2D6 inhibition (risk of drug-drug interactions) .
HRMS/MS for metabolites : Identify oxidative metabolites (e.g., sulfoxide formation at methylsulfanyl group) .
Example metabolic pathways:
| Metabolic Site | Proposed Metabolite | m/z Shift |
|---|---|---|
| Methylsulfanyl | Sulfoxide (+16 Da) | 287.1618 |
| Methoxyethyl | O-demethylation (-30 Da) | 241.1305 |
Tables for Key Data
Q. Table 1. Comparative Bioactivity of Analogous Ureas
| Compound | Target | IC₅₀ (nM) | Selectivity Index | Source |
|---|---|---|---|---|
| A (methoxyethyl variant) | Kinase X | 85 | >100 | |
| B (methylsulfanyl variant) | Kinase Y | 120 | 50 |
Q. Table 2. Recommended Analytical Parameters
| Technique | Parameters | Detection Limit |
|---|---|---|
| HPLC-UV | C18, 30% ACN, 1.0 mL/min | 0.1 µg/mL |
| HRMS | ESI+, 70–1000 m/z | 0.01 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
